rac N-Desmethyl Mephenytoin
rac N-Desmethyl Mephenytoin
Nirvanol, also known as normephenytoin, belongs to the class of organic compounds known as phenylhydantoins. These are heterocyclic aromatic compounds containing an imiazolidinedione moiety substituted by a phenyl group. Nirvanol is considered to be a practically insoluble (in water) and relatively neutral molecule. Nirvanol has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, nirvanol is primarily located in the cytoplasm.
Nirvanol is an imidazolidine-2,4-dione.
Nirvanol is an imidazolidine-2,4-dione.
Brand Name:
Vulcanchem
CAS No.:
631-07-2
VCID:
VC0014652
InChI:
InChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15)
SMILES:
CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2
Molecular Formula:
C11H12N2O2
Molecular Weight:
204.22 g/mol
rac N-Desmethyl Mephenytoin
CAS No.: 631-07-2
Reference Standards
VCID: VC0014652
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
CAS No. | 631-07-2 |
---|---|
Product Name | rac N-Desmethyl Mephenytoin |
Molecular Formula | C11H12N2O2 |
Molecular Weight | 204.22 g/mol |
IUPAC Name | 5-ethyl-5-phenylimidazolidine-2,4-dione |
Standard InChI | InChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15) |
Standard InChIKey | UDTWZFJEMMUFLC-UHFFFAOYSA-N |
SMILES | CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 |
Canonical SMILES | CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 |
Description | Nirvanol, also known as normephenytoin, belongs to the class of organic compounds known as phenylhydantoins. These are heterocyclic aromatic compounds containing an imiazolidinedione moiety substituted by a phenyl group. Nirvanol is considered to be a practically insoluble (in water) and relatively neutral molecule. Nirvanol has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, nirvanol is primarily located in the cytoplasm. Nirvanol is an imidazolidine-2,4-dione. |
Synonyms | 5-ethyl-5-phenylhydantoin 5-phenyl-5-ethylhydantoin desmethylmephenytoin ethylphenylhydantoin ethylphenylhydantoin, (+-)-isomer ethylphenylhydantoin, (R)-isomer ethylphenylhydantoin, (S)-isomer ethylphenylhydantoin, 4-(11)C-labeled nirvanol normephenytoin |
PubChem Compound | 91480 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume